molecular formula C18H15N3OS B4116893 12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B4116893
M. Wt: 321.4 g/mol
InChI Key: PLWMQUFKQOBYGS-UHFFFAOYSA-N
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Description

12-(Thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound featuring a fused benzimidazo-quinazolinone core substituted with a thiophene ring at the 12-position. Its molecular formula is C₁₉H₁₇N₃OS, with an average mass of 335.425 g/mol and a monoisotopic mass of 335.109233 g/mol .

Properties

IUPAC Name

12-thiophen-2-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c22-14-8-3-6-12-16(14)17(15-9-4-10-23-15)21-13-7-2-1-5-11(13)19-18(21)20-12/h1-2,4-5,7,9-10,17H,3,6,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWMQUFKQOBYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=CS5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be achieved through multi-component reactions involving 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds. One efficient method involves the use of molybdate sulfuric acid (MSA) as a catalyst under solvent-free conditions, which provides high yields and environmentally benign reaction conditions . Another approach utilizes Cu@Fe3O4 magnetic nanoparticles as a catalyst, which allows for easy separation and reuse of the catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The thienyl group and other positions on the molecule can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

Research indicates that 12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exhibits several notable biological activities:

  • Anticancer Activity: Studies have shown that compounds in this class can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions with molecular targets such as kinases and transcription factors are critical for its anticancer effects.
  • Antimicrobial Properties: The compound has demonstrated efficacy against various bacterial strains and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects: Research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining appropriate precursors under acidic or basic conditions.
  • Cyclization Reactions: Forming the bicyclic structure through cyclization techniques which may involve heat or catalysts.

Derivatives of Interest

Various derivatives of this compound have been synthesized to enhance biological activity or modify pharmacokinetic properties. Notable examples include:

Compound NameStructural FeaturesUnique Characteristics
3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-oneContains a chlorophenyl groupEnhanced reactivity
3-methyl-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-oneMethyl substitutionAltered lipophilicity

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Anticancer Research: A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction via caspase activation.
  • Antimicrobial Efficacy: Another research article highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus. The study revealed that the compound disrupted bacterial cell wall synthesis.
  • Anti-inflammatory Effects: A recent investigation found that this compound reduced inflammation markers in animal models of arthritis. The study indicated a reduction in TNF-alpha levels following treatment.

Mechanism of Action

The mechanism of action of 12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves interactions with various molecular targets and pathways. The compound’s biological activities are likely due to its ability to interact with cellular proteins and enzymes, leading to modulation of signaling pathways and cellular processes. Specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ primarily in substituents at the 12-position and modifications to the core heterocycle. Notable examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
12-Phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one Phenyl C₂₁H₁₇N₃O 327.38 Higher lipophilicity; used as a benchmark in catalytic efficiency studies.
12-(4-Fluorophenyl)-3-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one 4-Fluorophenyl, methyl C₂₁H₁₈FN₃O 347.39 Fluorine enhances metabolic stability; methyl group increases steric bulk.
12-(4-Chlorophenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one 4-Chlorophenyl, dimethyl C₂₂H₂₀ClN₃O 377.87 Chlorine improves bioavailability; dimethyl enhances rigidity.
12-(4-Hydroxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one 4-Hydroxyphenyl, dimethyl C₂₂H₂₁N₃O₂ 359.42 Hydroxyl group enables hydrogen bonding; polar derivative.

Key Trends :

  • Electron-withdrawing groups (e.g., -F, -Cl) improve metabolic stability and binding affinity .
  • Steric modifications (e.g., methyl, dimethyl) influence conformational flexibility and catalytic accessibility .

Key Findings :

  • Magnetic nanocatalysts (e.g., Iron oxide@PMO-ICS-PrSO₃H) achieve near-quantitative yields and are reusable for ≥4 cycles .
  • Ultrasound irradiation reduces reaction times by 50–75% compared to conventional heating .
  • Solvent-free conditions minimize waste and improve atom economy .

Gaps and Opportunities :

  • Thiophene derivatives require empirical validation for antimicrobial or anticancer activity.
  • Fluorophenyl and chlorophenyl analogues demonstrate superior in vitro efficacy compared to non-halogenated derivatives .

Biological Activity

The compound 12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a member of the benzimidazoquinazolinone class known for their diverse biological activities. Its unique structural features, including the thiophene ring and tetrahydrobenzimidazoquinazolinone core, suggest potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4OSC_{17}H_{16}N_4OS. The presence of the thiophene moiety contributes to its electronic properties, enhancing interactions with biological targets.

Property Value
Molecular FormulaC17H16N4OSC_{17}H_{16}N_4OS
Structural FeaturesThiophene ring, Tetrahydrobenzimidazoquinazolinone core
Potential ApplicationsAntimicrobial, Anticancer

Biological Activity

Research indicates that This compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzimidazoquinazolinones possess significant antimicrobial properties. For instance:

  • A series of quinazoline derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with some compounds showing up to 80% efficacy compared to standard drugs .
  • The compound's structure allows it to interact with bacterial enzymes or receptors, disrupting their function.

Anticancer Activity

The compound has been evaluated for its anticancer potential:

  • Quinazolinamine derivatives have shown inhibitory effects on breast cancer resistance protein (BCRP), suggesting that related compounds could also exhibit similar activities .
  • Structure–activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines.

The biological activity is largely attributed to the compound's ability to interact with specific targets:

  • It may inhibit enzymes involved in critical cellular processes or modulate receptor activity related to disease pathways.
  • For example, quinazolinamine derivatives have been reported to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance in cancer cells .

Case Studies

  • Antimicrobial Study : A study conducted on various quinazolinone derivatives revealed that compounds similar to This compound exhibited minimum inhibitory concentrations (MICs) against gram-positive and gram-negative bacteria. The results indicated that these compounds could serve as promising candidates for developing new antibiotics .
  • Anticancer Evaluation : In vitro studies on quinazoline derivatives demonstrated significant cytotoxic effects on cancer cell lines. Compounds were tested against MCF-7 breast cancer cells and showed IC50 values indicating potent anticancer activity. The mechanism was linked to apoptosis induction and cell cycle arrest.

Q & A

Q. What are the standard synthetic methodologies for preparing 12-(thiophen-2-yl)-tetrahydrobenzimidazoquinazolinone derivatives?

The compound is typically synthesized via three-component cyclocondensation reactions involving 2-aminobenzimidazole, aldehydes (e.g., thiophen-2-yl derivatives), and 1,3-diketones (e.g., dimedone). Ethanol or solvent-free conditions under reflux (60–100°C) are commonly used, with reaction times ranging from 15 minutes to 2 hours . For example, regioselective synthesis yields 12-aryl derivatives (60–86%) confirmed by NMR (HSQC, HMBC) and HRMS . Catalysts like molybdate sulfuric acid (MSA) enhance yields (up to 92%) under solvent-free conditions .

Q. How is the regioselectivity of the cyclocondensation reaction confirmed?

Regioselectivity is validated through NMR spectroscopy. Key signals include:

  • A singlet at ~10.6 ppm for the 5-NH group (exchangeable with D₂O).
  • A singlet at ~6.5 ppm for H-12 (non-exchangeable).
    NOESY and HMBC correlations distinguish between regioisomers, confirming exclusive formation of the 12-aryl product .

Q. What characterization techniques are essential for structural elucidation?

  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at 315.0428) .
  • NMR : ¹H/¹³C NMR, HSQC, and HMBC assign proton environments and carbon connectivity .
  • XRD : Validates crystal structures in solid-state studies (e.g., fused heterocyclic systems) .

Advanced Research Questions

Q. How do catalytic systems influence reaction efficiency and sustainability?

Nanoparticle catalysts (e.g., Cu@Fe₃O₄ MNPs, Fe₃O₄@SiO₂–ZrCl₂) enable solvent-free synthesis with high yields (85–95%) and recyclability (>7 cycles) . For instance, Cu@Fe₃O₄ reduces reaction times to 30 minutes and achieves 93% yield, with magnetic separation minimizing waste . Organocatalysts like DMAP under ultrasound also improve efficiency but may generate by-products (e.g., 4-methoxybenzyl alcohol) in methoxy-substituted aldehydes .

Q. What strategies resolve contradictions in yield optimization across different protocols?

Comparative studies highlight trade-offs:

Catalyst Yield Time Reusability Conditions
MSA 92%45 min5 cyclesSolvent-free, 100°C
Cu@Fe₃O₄ MNPs 93%30 min7 cyclesSolvent-free, 80°C
Ultrasound/DMAP 75%20 minNot reusableEthanol, 50°C
Ultrasound accelerates reactions but may lower yields due to by-product formation. Solvent-free protocols with reusable catalysts offer better scalability .

Q. How are computational methods integrated to predict biological activity?

While not explicitly covered in the evidence, pharmacophore modeling and docking studies are inferred for bioactive derivatives. For example, tetrahydrobenzimidazoquinazolinones show antitumor and antimicrobial activities . In vitro assays (e.g., antioxidant DPPH, MTT for cytotoxicity) are standard for evaluating bioactivity .

Q. What are the limitations in substrate scope for multicomponent reactions?

Aldehydes with electron-withdrawing groups (e.g., 4-OMe) may reduce yields (e.g., 65% vs. 85% for electron-neutral analogs) due to competing side reactions . Bulky substituents (e.g., cyclohexane) on 1,3-diketones do not significantly affect reactivity, but heteroaromatic aldehydes (e.g., thiophen-2-yl) require optimized stoichiometry to avoid dimerization .

Methodological Challenges and Solutions

Q. How to address low yields in ultrasound-assisted synthesis?

  • By-product mitigation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates.
  • Catalyst tuning : Replace DMAP with Brønsted acids (e.g., MSA) to suppress alcohol/acid by-products .

Q. How to validate the purity of regioisomeric products?

  • Chromatography : TLC/HPLC with chiral columns for enantiomer separation.
  • DSC/TGA : Thermal analysis detects polymorphic impurities .

Q. What green chemistry principles apply to large-scale synthesis?

  • Solvent-free conditions : Reduce waste (e.g., MSA or Cu@Fe₃O₄ protocols) .
  • Catalyst recovery : Magnetic nanoparticles enable >90% recovery, lowering costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 2
12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

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